molecular formula C5H7N3O2 B14734362 4-Hydroxylamino-6-methylpyrimidin-2(1H)-one CAS No. 6220-22-0

4-Hydroxylamino-6-methylpyrimidin-2(1H)-one

Katalognummer: B14734362
CAS-Nummer: 6220-22-0
Molekulargewicht: 141.13 g/mol
InChI-Schlüssel: QBMGOTCBFCNSJS-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

4-Hydroxylamino-6-methylpyrimidin-2(1H)-one is a chemical compound with the molecular formula C5H7N3O2 It is a derivative of pyrimidine, a heterocyclic aromatic organic compound similar to pyridine

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 4-Hydroxylamino-6-methylpyrimidin-2(1H)-one typically involves the reaction of 2-amino-4-hydroxy-6-methylpyrimidine with hydroxylamine under controlled conditions. The reaction is usually carried out in an aqueous or alcoholic medium at a temperature range of 50-70°C. The reaction mixture is then purified using standard techniques such as recrystallization or chromatography to obtain the desired product.

Industrial Production Methods

In an industrial setting, the production of this compound can be scaled up by optimizing the reaction conditions and using continuous flow reactors. This allows for better control over the reaction parameters and increases the yield and purity of the final product.

Analyse Chemischer Reaktionen

Types of Reactions

4-Hydroxylamino-6-methylpyrimidin-2(1H)-one undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxo derivatives.

    Reduction: It can be reduced to form amino derivatives.

    Substitution: The hydroxylamino group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents such as potassium permanganate or hydrogen peroxide can be used.

    Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are typically employed.

    Substitution: Reagents such as alkyl halides or acyl chlorides can be used for substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxo derivatives, while reduction can produce amino derivatives.

Wissenschaftliche Forschungsanwendungen

4-Hydroxylamino-6-methylpyrimidin-2(1H)-one has several scientific research applications:

    Chemistry: It is used as an intermediate in the synthesis of various organic compounds.

    Biology: The compound is studied for its potential role in biological processes and as a probe for enzyme activity.

    Industry: The compound is used in the production of dyes, pigments, and other specialty chemicals.

Wirkmechanismus

The mechanism of action of 4-Hydroxylamino-6-methylpyrimidin-2(1H)-one involves its interaction with specific molecular targets and pathways. The compound can act as an inhibitor or activator of certain enzymes, affecting various biochemical processes. Its hydroxylamino group allows it to form stable complexes with metal ions, which can modulate the activity of metalloenzymes.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

    2-Amino-4-hydroxy-6-methylpyrimidine: Similar in structure but lacks the hydroxylamino group.

    4-Hydroxy-2-methylpyrimidine: Lacks the amino and hydroxylamino groups.

    6-Methylisocytosine: Similar in structure but has different functional groups.

Uniqueness

4-Hydroxylamino-6-methylpyrimidin-2(1H)-one is unique due to the presence of both hydroxylamino and methyl groups, which confer distinct chemical and biological properties. This makes it a valuable compound for various applications in research and industry.

Eigenschaften

CAS-Nummer

6220-22-0

Molekularformel

C5H7N3O2

Molekulargewicht

141.13 g/mol

IUPAC-Name

4-(hydroxyamino)-6-methyl-1H-pyrimidin-2-one

InChI

InChI=1S/C5H7N3O2/c1-3-2-4(8-10)7-5(9)6-3/h2,10H,1H3,(H2,6,7,8,9)

InChI-Schlüssel

QBMGOTCBFCNSJS-UHFFFAOYSA-N

Kanonische SMILES

CC1=CC(=NC(=O)N1)NO

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.